

Vinyltriacetoxysilane CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinyltriacetoxysilane**

Cat. No.: **B1195284**

[Get Quote](#)

Vinyltriacetoxysilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a bifunctional organosilane compound featuring a reactive vinyl group and three hydrolyzable acetoxy groups. This unique structure allows it to act as an efficient crosslinking agent and adhesion promoter in moisture-curing systems. Its primary application is in the formulation of one-component Room Temperature Vulcanizing (RTV-1) silicone sealants, where it plays a critical role in the curing mechanism and the development of the final elastomeric properties. This technical guide provides an in-depth overview of **Vinyltriacetoxysilane**, covering its chemical and physical properties, molecular structure, synthesis, applications, and relevant experimental and quality control workflows.

Chemical Identity and Molecular Structure

- Chemical Name: **Vinyltriacetoxysilane**
- CAS Number: 4130-08-9[1]
- Molecular Formula: C₈H₁₂O₆Si[1]

- Synonyms: Triacetoxy(vinyl)silane, VTAS

Molecular Structure:

The structure of **Vinyltriacetoxysilane** consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three acetoxy groups (-OOCCH₃).

SMILES String:CC(=O)O--INVALID-LINK--(OC(C)=O)OC(=O)C

Physicochemical Properties

The key physical and chemical properties of **Vinyltriacetoxysilane** are summarized in the table below. This data is essential for its handling, storage, and application in various formulations.

Property	Value	Reference
Molecular Weight	232.26 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	112°C @ 13 mmHg	[2]
Density	1.167 g/mL at 25°C	[2]
Refractive Index (n ²⁵ D)	1.420 - 1.422	[2]
Flash Point	> 110°C	
Water Solubility	Reacts with water	
Hydrolytic Sensitivity	High; reacts with moisture to release acetic acid	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **Vinyltriacetoxysilane**. Below is a summary of typical spectroscopic data.

¹H NMR Spectroscopy

The ^1H NMR spectrum provides characteristic signals for the vinyl and acetoxy protons.

Chemical Shift (ppm)	Multiplicity	Assignment
~6.2 (dd)	Doublet of doublets	Vinyl proton (trans to Si)
~6.0 (dd)	Doublet of doublets	Vinyl proton (geminal to Si)
~5.8 (dd)	Doublet of doublets	Vinyl proton (cis to Si)
~2.1 (s)	Singlet	Methyl protons of acetoxy groups

Note: The exact chemical shifts of the vinyl protons can vary slightly and exhibit complex splitting patterns due to geminal, cis, and trans coupling.

^{13}C NMR Spectroscopy

While a specific spectrum for **Vinyltriacetoxysilane** is not readily available, the expected chemical shifts based on analogous structures like vinyltrialkoxysilane are presented below.

Chemical Shift (ppm)	Assignment
~169	Carbonyl carbon (C=O) of acetoxy groups
~137	Vinyl carbon (-CH=)
~132	Vinyl carbon (=CH ₂)
~21	Methyl carbon (-CH ₃) of acetoxy groups

^{29}Si NMR Spectroscopy

The ^{29}Si NMR chemical shift is a sensitive probe of the silicon environment. For vinyl-substituted silanes, the chemical shift is influenced by the electronegativity of the attached groups. For vinyltrialkoxysilanes, the ^{29}Si chemical shift is typically in the range of -55 to -80 ppm relative to TMS. The presence of the more electronegative acetoxy groups in VTAS would likely shift this further downfield.

FTIR Spectroscopy

The infrared spectrum of **Vinyltriacetoxysilane** shows characteristic absorption bands for its functional groups. While a detailed spectrum with peak assignments for VTAS is not readily available, the expected characteristic peaks based on similar compounds are listed. For instance, studies on vinyltriallyloxysilane show strong absorption bands in the region of 1030-1080 cm⁻¹ attributed to the stretching vibration of the Si-O-C bond.[2]

Wavenumber (cm ⁻¹)	Assignment
~3060	=C-H stretch (vinyl)
~2950	C-H stretch (methyl)
~1740	C=O stretch (acetoxyl)
~1600	C=C stretch (vinyl)
~1200	C-O stretch (acetoxyl)
~1100-1000	Si-O-C stretch
~960	Vinyl C-H bend

Experimental Protocols

Synthesis of Vinyltriacetoxysilane

A common method for the synthesis of acetoxysilanes involves the reaction of a chlorosilane with acetic anhydride. The following is a representative protocol for the synthesis of **Vinyltriacetoxysilane**.

Reaction Scheme:

Materials:

- Vinyltrichlorosilane
- Acetic anhydride

- Anhydrous reaction vessel with a reflux condenser, dropping funnel, and magnetic stirrer
- Distillation apparatus

Procedure:

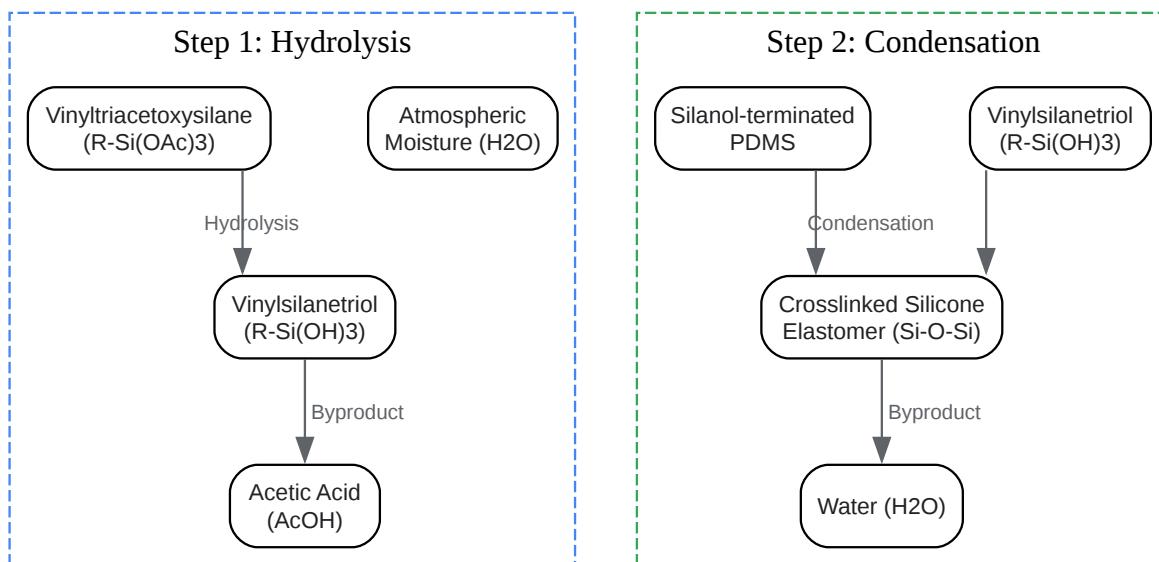
- To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add acetic anhydride.
- Slowly add vinyltrichlorosilane to the stirred acetic anhydride via the dropping funnel. The reaction is exothermic and the temperature should be controlled.
- After the addition is complete, heat the reaction mixture under reflux for several hours to drive the reaction to completion.
- After cooling, the product, **Vinyltriacetoxysilane**, can be purified by fractional distillation under reduced pressure to separate it from the acetyl chloride byproduct and any unreacted starting materials.

Formulation of a One-Component RTV Silicone Sealant

Vinyltriacetoxysilane is a key ingredient in acetoxy-cure RTV-1 silicone sealants. A general formulation protocol is outlined below.

Components:

Component	Function	Typical % (w/w)
α,ω -Dihydroxy-polydimethylsiloxane (PDMS)	Base Polymer	70-85
Fumed Silica (hydrophobically treated)	Reinforcing Filler/Thixotropic Agent	5-15
Vinyltriacetoxysilane (VTAS)	Crosslinker	3-7
Polydimethylsiloxane (non-reactive)	Plasticizer/Process Aid	5-15
Adhesion Promoter (e.g., another silane)	Enhance substrate adhesion	0.5-2
Catalyst (e.g., organotin compound)	Accelerate curing	0.1-0.5

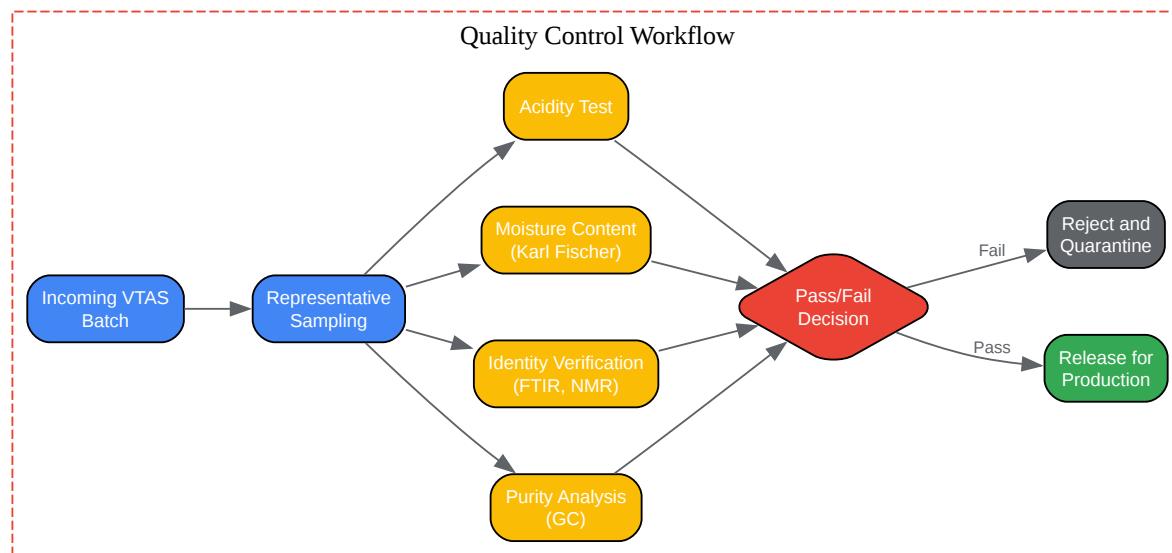

Procedure:

- In a moisture-free planetary mixer, combine the α,ω -dihydroxy-polydimethylsiloxane and the plasticizer. Mix until homogeneous.
- Gradually add the fumed silica under vacuum to ensure proper dispersion and to remove entrapped air. Mix until a uniform paste is obtained.
- In a separate, dry container, pre-mix the **Vinyltriacetoxysilane**, adhesion promoter, and catalyst.
- Under anhydrous conditions, add the crosslinker mixture to the polymer/filler base and continue mixing under vacuum until the sealant is completely homogeneous.
- Package the final sealant in moisture-proof cartridges.

Reaction Mechanisms and Workflows

Curing Mechanism of RTV-1 Silicone Sealant

The curing of an RTV-1 sealant formulated with **Vinyltriacetoxysilane** is a two-step process that is initiated by atmospheric moisture.



[Click to download full resolution via product page](#)

Caption: Moisture-curing mechanism of a VTAS-based RTV-1 silicone sealant.

Quality Control Workflow for Vinyltriacetoxysilane

Ensuring the purity and consistency of **Vinyltriacetoxysilane** is crucial for the performance of the final product. A typical quality control workflow is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyltriacetoxysilane | C₈H₁₂O₆Si | CID 77780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vinyltriacetoxysilane CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195284#vinyltriacetoxysilane-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com